molecular formula C10H16N4O3S B11793588 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one

2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B11793588
M. Wt: 272.33 g/mol
InChI Key: PMBQAIVKJAWWFS-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the aminopiperidine and methylsulfonyl groups through nucleophilic substitution and sulfonation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it useful in various industrial processes, such as the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopiperidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the methylsulfonyl group can participate in various chemical reactions, modulating the compound’s activity. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopiperidin-1-yl)-5-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)thiazole: Contains a thiazole ring instead of a pyrimidinone core.

    2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)benzene: Features a benzene ring instead of a pyrimidinone core.

Uniqueness

The uniqueness of 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups and the pyrimidinone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N4O3S

Molecular Weight

272.33 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-5-methylsulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15)

InChI Key

PMBQAIVKJAWWFS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)N

Origin of Product

United States

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